molecular formula C9H11NO4 B2578818 4-(2-Furoylamino)butanoic acid CAS No. 92799-09-2

4-(2-Furoylamino)butanoic acid

Cat. No.: B2578818
CAS No.: 92799-09-2
M. Wt: 197.19
InChI Key: HDSNAIVHZRIVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Furoylamino)butanoic acid is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H11NO4 . The InChI key for this compound is HDSNAIVHZRIVLI-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 197.19 and a molecular formula of C9H11NO4 . More specific properties like melting point, boiling point, and density are not available in the sources.

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

In a study by Ali et al. (2012), 4-oxo-4-(pyren-4-ylmethoxy)butanoic acid, a related compound, demonstrated its utility in the optical gating of nanofluidic devices based on synthetic ion channels. This compound facilitated UV-light-triggered permselective transport of ionic species in aqueous solution, hinting at potential applications in controlled release, sensing, and information processing Ali et al., 2012.

Synthesis and pKa Determination of Derivatives

Yüksek et al. (2004) explored the chemical synthesis involving 3-alkyl(aryl)-4-(2-furoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, highlighting the compound's role in creating new molecules and determining their pKa values in non-aqueous solvents. This research underscores the importance of 4-(2-Furoylamino)butanoic acid derivatives in studying the effects of solvents and molecular structure on acidity Yüksek et al., 2004.

Heterocyclic Compounds Synthesis

Research by Soliman et al. (2010) utilized 3-(4-Phenyl) benzoyl propionic acid, a compound structurally related to this compound, for synthesizing a range of heterocyclic compounds such as furanones and pyridazinones. These compounds' reactions with different nucleophiles were reported, offering insights into the synthetic versatility and potential applications in pharmaceuticals and materials science Soliman et al., 2010.

Novel Furanones as Precursors

Zimmer et al. (2003) focused on the synthesis of tetronic acid derivatives, including 4-aroyl-3-alkoxy-2(5H)-furanones, using a process that could leverage this compound or its derivatives. These compounds were used as precursors for creating furodiazepines, highlighting their significance in generating bioactive molecules Zimmer et al., 2003.

Properties

IUPAC Name

4-(furan-2-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-8(12)4-1-5-10-9(13)7-3-2-6-14-7/h2-3,6H,1,4-5H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSNAIVHZRIVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.